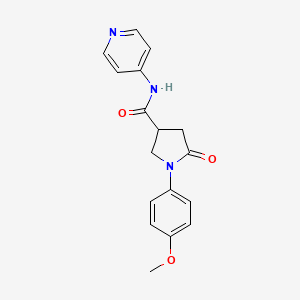![molecular formula C17H27ClN2O4 B4404476 4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B4404476.png)
4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride
Descripción general
Descripción
4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. MDPV is a potent psychostimulant that produces effects similar to those of cocaine and amphetamines. The compound was first synthesized in the 1960s, and since then, it has gained popularity as a recreational drug. However, MDPV also has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology.
Mecanismo De Acción
4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride acts as a reuptake inhibitor of dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the brain. This results in the stimulation of the reward pathway, leading to feelings of euphoria and increased motivation. This compound also has effects on the serotonin system, although these effects are less well understood.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects on the body. The compound has been shown to increase heart rate, blood pressure, and body temperature, which can lead to cardiovascular complications. This compound also has effects on the immune system, with studies showing that it can increase the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and has a high potency, allowing for the use of small amounts in experiments. This compound also has a rapid onset of action and a short duration of action, making it useful for studying the acute effects of psychostimulants. However, this compound also has several limitations, including its potential for abuse and the lack of long-term studies on its effects.
Direcciones Futuras
There are several potential future directions for research on 4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride. One area of interest is the development of new treatments for addiction and substance abuse disorders. This compound has been shown to have high abuse potential, and research is needed to develop new treatments that can help individuals overcome addiction to this compound. Another area of interest is the development of new drugs that target the dopamine and norepinephrine transporters, which are involved in a variety of psychiatric and neurological disorders. Finally, further research is needed to better understand the long-term effects of this compound on the brain and body, particularly with regards to its potential for neurotoxicity and other adverse effects.
Aplicaciones Científicas De Investigación
4-methyl-1-{2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl}piperidine hydrochloride has potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. The compound has been shown to have high affinity for the dopamine and norepinephrine transporters, which are involved in the regulation of mood, motivation, and reward. This compound has also been shown to have potent effects on the central nervous system, including increased locomotor activity, hyperthermia, and anxiogenic effects.
Propiedades
IUPAC Name |
4-methyl-1-[2-[2-(5-methyl-2-nitrophenoxy)ethoxy]ethyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O4.ClH/c1-14-5-7-18(8-6-14)9-10-22-11-12-23-17-13-15(2)3-4-16(17)19(20)21;/h3-4,13-14H,5-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXCDWBLNALDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOCCOC2=C(C=CC(=C2)C)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4404409.png)
![2-{[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4404410.png)
![1-{3-methoxy-4-[4-(1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4404412.png)
![2-[(3-cyclohexyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-methylacetamide](/img/structure/B4404419.png)
![4-[3-(4-propoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4404423.png)
![N-[2-(cyclohexylthio)ethyl]-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4404441.png)
![N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]propanamide](/img/structure/B4404445.png)
![2-[4-(acetylamino)phenoxy]-N-[(4-methylphenyl)(phenyl)methyl]acetamide](/img/structure/B4404451.png)
![5-[4-(allyloxy)phenyl]-3-(4-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4404460.png)

![2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(4-methyl-3-nitrophenyl)acetamide](/img/structure/B4404491.png)
![3-bromo-N-{2-[(2-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4404494.png)
![N-(3-chloro-6-hydroxy-5-isopropyl-2-methylbenzyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4404498.png)